Cas no 2172477-24-4 (2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide)
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide
- EN300-1617990
- 2172477-24-4
-
- Inchi: 1S/C8H7FN2O2S/c1-5-2-7(9)3-6(4-10)8(5)14(11,12)13/h2-3H,1H3,(H2,11,12,13)
- InChI Key: RICSDYOCXDBYAU-UHFFFAOYSA-N
- SMILES: S(C1C(C#N)=CC(=CC=1C)F)(N)(=O)=O
Computed Properties
- Exact Mass: 214.02122681g/mol
- Monoisotopic Mass: 214.02122681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 92.3Ų
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1617990-0.05g |
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide |
2172477-24-4 | 0.05g |
$1344.0 | 2023-06-04 | ||
| Enamine | EN300-1617990-0.1g |
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide |
2172477-24-4 | 0.1g |
$1408.0 | 2023-06-04 | ||
| Enamine | EN300-1617990-0.25g |
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide |
2172477-24-4 | 0.25g |
$1472.0 | 2023-06-04 | ||
| Enamine | EN300-1617990-0.5g |
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide |
2172477-24-4 | 0.5g |
$1536.0 | 2023-06-04 | ||
| Enamine | EN300-1617990-1.0g |
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide |
2172477-24-4 | 1g |
$1599.0 | 2023-06-04 | ||
| Enamine | EN300-1617990-2.5g |
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide |
2172477-24-4 | 2.5g |
$3136.0 | 2023-06-04 | ||
| Enamine | EN300-1617990-5.0g |
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide |
2172477-24-4 | 5g |
$4641.0 | 2023-06-04 | ||
| Enamine | EN300-1617990-10.0g |
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide |
2172477-24-4 | 10g |
$6882.0 | 2023-06-04 | ||
| Enamine | EN300-1617990-50mg |
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide |
2172477-24-4 | 50mg |
$1344.0 | 2023-09-23 | ||
| Enamine | EN300-1617990-100mg |
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide |
2172477-24-4 | 100mg |
$1408.0 | 2023-09-23 |
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide
Research Brief on 2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide (CAS: 2172477-24-4): Recent Advances and Applications
2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide (CAS: 2172477-24-4) is a sulfonamide derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyano, fluoro, and methyl substituents, has shown promising potential in various therapeutic applications, particularly as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its role in enzyme inhibition, antimicrobial activity, and as a scaffold for drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide on carbonic anhydrase isoforms, a family of enzymes implicated in conditions such as glaucoma, epilepsy, and cancer. The study demonstrated that the compound exhibits selective inhibition of CA IX and CA XII, isoforms overexpressed in hypoxic tumor environments. This selectivity suggests its potential as a targeted therapeutic agent for cancer treatment, with minimal off-target effects.
Another notable application of 2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide is in the development of antimicrobial agents. A 2024 preprint on bioRxiv highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The study proposed that the compound's sulfonamide moiety disrupts bacterial folate synthesis, while the cyano and fluoro groups enhance membrane permeability, leading to synergistic antibacterial effects. These findings underscore its potential as a lead compound for next-generation antibiotics.
Beyond its therapeutic applications, 2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide has also been utilized as a versatile building block in organic synthesis. Recent work in Organic Letters (2023) described its use in palladium-catalyzed cross-coupling reactions to generate diverse heterocyclic frameworks. The electron-withdrawing nature of the cyano and sulfonamide groups facilitates regioselective functionalization, enabling the construction of complex molecules with high efficiency. This versatility makes it a valuable tool for medicinal chemists designing novel drug candidates.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide derivatives. A 2024 review in Expert Opinion on Drug Discovery emphasized the need for structural modifications to improve solubility and metabolic stability while retaining bioactivity. Computational modeling and structure-activity relationship (SAR) studies are ongoing to address these limitations, with promising results from halogen-substituted analogs.
In conclusion, 2-cyano-4-fluoro-6-methylbenzene-1-sulfonamide (CAS: 2172477-24-4) represents a multifaceted compound with significant potential in drug discovery and chemical biology. Its unique structural features enable diverse applications, from enzyme inhibition to antimicrobial therapy, while its synthetic utility continues to expand the toolbox of medicinal chemists. Future research should focus on translational studies to bridge the gap between in vitro findings and clinical applications.
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